2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxo group, a pentaoxa-azacyclooctadecane moiety, and a dihydroisoindole structure, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
The synthesis of 2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pentaoxa-azacyclooctadecane moiety, followed by its attachment to the dihydroisoindole core through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The oxo group can participate in oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group or other functional groups, resulting in reduced forms of the compound.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions
Scientific Research Applications
2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of 2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through its functional groups. The oxo group and the pentaoxa-azacyclooctadecane moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
Benzo[d]thiazole-2-thiol derivatives: Known for their biological activity and potential as quorum sensing inhibitors.
Fluorenyl derivatives: Used in various chemical and biological applications due to their stability and reactivity.
Pentaoxa-azacyclooctadecane derivatives: Utilized in coordination chemistry and materials science for their ability to form stable complexes with metal ions.
Properties
IUPAC Name |
2-[2-oxo-2-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O8/c25-20(17-24-21(26)18-3-1-2-4-19(18)22(24)27)23-5-7-28-9-11-30-13-15-32-16-14-31-12-10-29-8-6-23/h1-4H,5-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVXIVFRUPOPSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCOCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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